Octahydro-1-benzofuran-3a-carboxylic acid
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Overview
Description
Octahydro-1-benzofuran-3a-carboxylic acid is a bicyclic organic compound with the chemical formula C9H14O3. It is also known as 1,2,3,4,6,7,8,8a-octahydro-3a-benzofuran-1-carboxylic acid. This compound is characterized by its unique structure, which includes a benzofuran ring system that is fully saturated, making it an octahydro derivative. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1-benzofuran-3a-carboxylic acid typically involves the hydrogenation of benzofuran derivatives under specific conditions. One common method includes the catalytic hydrogenation of benzofuran in the presence of a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete saturation of the benzofuran ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The purity of the final product is ensured through various purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Octahydro-1-benzofuran-3a-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: It can be further reduced to form more saturated compounds.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for forming acyl chlorides, and alcohols or amines for esterification and amidation reactions.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of esters, amides, and other functionalized derivatives.
Scientific Research Applications
Octahydro-1-benzofuran-3a-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of octahydro-1-benzofuran-3a-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, which is less saturated and has different chemical properties.
Tetrahydrobenzofuran: A partially saturated derivative with different reactivity and applications.
Hexahydrobenzofuran: Another partially saturated derivative with unique properties.
Uniqueness
Octahydro-1-benzofuran-3a-carboxylic acid is unique due to its fully saturated benzofuran ring system, which imparts distinct chemical and biological properties. Its high degree of saturation makes it more stable and less reactive compared to its less saturated counterparts, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)9-4-2-1-3-7(9)12-6-5-9/h7H,1-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYNKOQEGFGLCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCOC2C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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